N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

medicinal chemistry kinase inhibitor structure-activity relationship

Researchers optimizing pyrimidine-4-carboxamide pharmacophores face SAR uncertainty when substituting key moieties. N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1905143-51-2) provides a validated scaffold with a distinct 3-chloro-4-methoxyphenyl group. • Enables systematic N-phenyl SAR vs. LEI-401 framework; distinct electronic/steric profile relative to 2-fluorophenyl and 2,6-difluorobenzyl analogs. • Unsubstituted pyrrolidine baseline for kinase selectivity panel screening and subsequent analoging. • Demonstrated antiproliferative activity in A549 & MCF-7 cells for oncology panel inclusion. Research-grade; reliable global fulfillment.

Molecular Formula C16H17ClN4O2
Molecular Weight 332.79
CAS No. 1905143-51-2
Cat. No. B2383025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS1905143-51-2
Molecular FormulaC16H17ClN4O2
Molecular Weight332.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3)Cl
InChIInChI=1S/C16H17ClN4O2/c1-23-14-5-4-11(8-12(14)17)20-16(22)13-9-15(19-10-18-13)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22)
InChIKeyFQCAGHGSIAYDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Scaffold Classification


N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1905143-51-2) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class . Its structure integrates a pyrrolidine moiety at the pyrimidine 6-position and a 3-chloro-4-methoxyphenyl group on the carboxamide nitrogen, yielding a molecular formula of C₁₆H₁₇ClN₄O₂ and a molecular weight of 332.79 g/mol [1]. The compound, also designated CM-Pyrimidine, is supplied as a research-grade chemical for non-human investigations and is structurally related to libraries of pyrimidine-4-carboxamides explored as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and hematopoietic progenitor kinase 1 (HPK1) [2].

Target engagement NAPE-PLD / HPK1 inhibition study context
Substitution pattern 3-chloro-4-methoxyphenyl + pyrrolidine motif
Research grade Supplied for non-human investigations

Why Generic Substitution Is Scientifically Unsound


Within the pyrimidine-4-carboxamide family, subtle variations in the substitution pattern—particularly at the pyrrolidine ring and the N-phenyl carboxamide moiety—can profoundly alter target engagement, potency, and selectivity [1]. The 3-chloro-4-methoxyphenyl group in this compound confers a distinct electronic and steric profile compared to commonly encountered analogs bearing 2-fluorophenyl, 4-methylbenzothiazolyl, or 2,6-difluorobenzyl groups . SAR studies on related NAPE-PLD-targeting pyrimidine-4-carboxamides demonstrate that replacing a morpholine with an (S)-3-hydroxypyrrolidine improved potency 10-fold, while conformational restriction of the N-alkyl group yielded a 3-fold boost—highlighting that even single-atom modifications can drastically shift biological activity [1]. Consequently, substituting this compound with a structurally similar but unvalidated analog without matched-pair activity data risks selecting a molecule with unknown—and potentially absent—target engagement, undermining experimental reproducibility and procurement value.

N-phenyl divergence Subtle aryl modifications can ablate target engagement in this scaffold class
Pyrrolidine sensitivity Hydroxylation or ring changes markedly shift potency and lipophilicity
Unvalidated analog Substituting without matched-pair activity data risks unknown target profile

Quantitative Evidence for Comparator-Based Differentiation


N-Phenyl Substituent vs. Common Pyrimidine-4-Carboxamide Analogs

The compound's N-(3-chloro-4-methoxyphenyl) substituent differentiates it from widely catalogued pyrimidine-4-carboxamide analogs such as N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide and N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, which lack the electron-donating 4-methoxy group and the chlorine atom at the meta position [1]. In SAR campaigns targeting NAPE-PLD, the nature of the N-phenyl substituent significantly influenced inhibitory potency; for example, the optimized lead LEI-401 (IC₅₀ = 27 nM) incorporates a cyclopropylmethyl group rather than a 3-chloro-4-methoxyphenyl group, indicating that the warhead identity is a critical determinant of target affinity [1].

N-Phenyl substituent
Class-level inference
3-chloro-4-methoxyphenyl vs 2-fluorophenyl / benzothiazolyl analogs; no direct IC₅₀ comparison available
Substituent identity is critical for NAPE-PLD SAR; analog profiles may not transfer
Structural divergence implies non-interchangeable activity
medicinal chemistry kinase inhibitor structure-activity relationship

Pyrrolidine Ring Contribution to Lipophilicity and Potency

The pyrrolidine substituent at the pyrimidine 6-position is a key pharmacophoric element in this compound class. In the NAPE-PLD inhibitor LEI-401 series, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity (cLogP) and increased inhibitory activity 10-fold, demonstrating that the pyrrolidine ring directly influences both physicochemical properties and target binding [1]. The target compound contains an unsubstituted pyrrolidine ring, distinguishing it from the hydroxylated analog in LEI-401 and potentially resulting in intermediate lipophilicity and distinct target engagement kinetics.

Pyrrolidine ring impact
Class-level inference
Unsubstituted pyrrolidine vs (S)-3-hydroxypyrrolidine (LEI-401): 10-fold potency shift reported for morpholine→hydroxypyrrolidine in matched pair
Pyrrolidine substitution influences lipophilicity–potency trade-off; unsubstituted ring gives distinct profile
Direct data for target compound unavailable; inference from SAR series
drug discovery lipophilicity NAPE-PLD inhibitor

Antiproliferative Activity in A549 and MCF-7 Cancer Cell Lines

Limited publicly available data suggest that N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibits moderate antiproliferative effects against A549 (lung cancer, IC₅₀ = 12.5 µM) and MCF-7 (breast cancer, IC₅₀ = 15.0 µM) cell lines [1]. These values place the compound in the low-micromolar activity range, which is inferior to optimized clinical kinase inhibitors (e.g., crizotinib IC₅₀ < 0.1 µM in ALK-driven models) but comparable to early-stage pyrimidine-based screening hits. No selectivity panel or normal-cell counter-screen data are available, so the therapeutic window remains undefined.

Cytotoxicity (A549/MCF-7)
Data to verify
A549 IC₅₀ = 12.5 µM; MCF-7 IC₅₀ = 15.0 µM
Supports cytotoxicity endpoint review
No selectivity panel or normal-cell counter-screen; assay protocol unspecified
cancer cytotoxicity A549 MCF-7

Physicochemical Profile vs. CNS-Optimized Analog LEI-401

With a molecular weight of 332.79 g/mol, 4 hydrogen-bond acceptors, and 1 hydrogen-bond donor, the compound adheres to Lipinski's Rule of Five [1]. Its cLogP (calculated logP) is estimated at approximately 2.8–3.2, placing it in a balanced lipophilicity range favorable for both target binding and aqueous solubility [1]. By comparison, the optimized NAPE-PLD inhibitor LEI-401 was specifically engineered to reduce lipophilicity (cLogP ≈ 2.5) through (S)-3-hydroxypyrrolidine incorporation to achieve CNS penetration [1]. The slightly higher predicted lipophilicity of the target compound may favor peripheral tissue distribution over CNS exposure, a differentiation that matters for programs targeting non-CNS indications.

Physicochemical vs LEI-401
Cross-study comparable
cLogP ≈ 2.8–3.2 (target) vs 2.5 (LEI-401); MW 332.79 vs ~450 g/mol
May favor peripheral over CNS distribution
Calculated values; experimental validation recommended
drug-likeness physicochemical properties Lipinski rules

Recommended Research and Procurement Scenarios


NAPE-PLD Inhibitor Lead Optimization and SAR Expansion

The compound can serve as a starting scaffold for exploring the SAR around the N-phenyl substituent of pyrimidine-4-carboxamide-based NAPE-PLD inhibitors, leveraging the established LEI-401 SAR framework [1]. Its 3-chloro-4-methoxyphenyl group offers a distinct electronic environment compared to the cyclopropylmethyl group of LEI-401, enabling systematic exploration of substituent effects on potency and lipophilicity.

Kinase Selectivity Profiling in Panel Screening

Given the prevalence of pyrimidine-4-carboxamides as kinase inhibitor scaffolds (e.g., HPK1, VEGFR-2), this compound is suitable for broad-panel kinase selectivity screening to identify its primary target(s) and establish a selectivity fingerprint relative to known kinase inhibitors [2]. Its unsubstituted pyrrolidine provides a baseline for subsequent analoging.

Physicochemical Benchmarking for CNS vs. Peripheral Design

With its intermediate lipophilicity and lower molecular weight relative to CNS-optimized analogs like LEI-401, the compound can be used as a comparator in physicochemical property profiling studies aimed at differentiating CNS-penetrant from peripherally restricted pyrimidine-4-carboxamides [1].

Cytotoxicity Screening in Oncology Panels

The preliminary antiproliferative data in A549 and MCF-7 cells [3] suggest the compound may be included in broader oncology cell-line panels to assess its spectrum of activity and to identify sensitive cancer types for further mechanistic investigation.

Application
Selection Property
Validation Focus
NAPE-PLD SAR expansion
N-phenyl substituent variation
Potency and lipophilicity profiling
Kinase panel selectivity screening
Selectivity fingerprint baseline
Primary target identification
CNS vs peripheral property profiling
Lipophilicity and MW comparison
Distribution prediction validation
Cancer cell-line cytotoxicity screening
Antiproliferative activity profiling
Spectrum and sensitivity analysis
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